molecular formula C11H12Cl2O3 B13681271 Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate CAS No. 62547-76-6

Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B13681271
CAS No.: 62547-76-6
M. Wt: 263.11 g/mol
InChI Key: YBRUTBNRYJYVDO-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate ( 62547-76-6) is a high-purity aromatic β-hydroxy ester for research and development applications. This compound serves as a valuable chiral synthon and building block in medicinal chemistry, particularly for the synthesis of pharmaceutical intermediates . Its molecular formula is C11H12Cl2O3 with a molecular weight of 263.12 g/mol . Enantiomerically pure β-hydroxy esters like this one are crucial chiral building blocks used in the preparation of numerous pharmaceutical compounds . Researchers utilize this specific β-hydroxy ester in biocatalytic deracemisation studies to obtain high-value enantiopure (S)-antipodes, which are essential for developing stereospecific drugs . The compound's structure, featuring a dichlorinated aromatic ring, makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62547-76-6

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

YBRUTBNRYJYVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Aldol or Claisen-Type Condensation Route

  • Starting Materials:

    • 2,4-Dichlorobenzaldehyde
    • Ethyl acetoacetate or similar β-keto esters
    • Base catalyst such as sodium ethoxide or potassium carbonate
  • Reaction Mechanism:
    The reaction proceeds via an aldol addition or Claisen condensation mechanism where the enolate ion generated from ethyl acetoacetate attacks the aldehyde carbonyl carbon of 2,4-dichlorobenzaldehyde. This forms a β-hydroxy ester intermediate, which upon work-up yields this compound.

  • Reaction Conditions:

    • Solvent: Ethanol or other polar protic solvents
    • Temperature: Reflux conditions (typically 60-80 °C)
    • Time: Several hours (4-12 hours depending on scale and catalyst)
  • Work-up:
    The reaction mixture is cooled, neutralized if necessary, and the product is extracted using organic solvents. Purification is achieved by recrystallization or chromatographic techniques such as flash chromatography.

Hydroxy Ester Formation via Hydroxylation of α,β-Unsaturated Esters

  • Starting Materials:

    • Ethyl 3-(2,4-dichlorophenyl)acrylate (an α,β-unsaturated ester derivative)
    • Hydroxylating agents such as osmium tetroxide or other dihydroxylation catalysts
  • Reaction Mechanism:
    The α,β-unsaturated ester undergoes syn-dihydroxylation at the double bond, introducing a hydroxyl group at the β-position relative to the ester functionality, yielding the hydroxy ester.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF), water mixtures
    • Temperature: Ambient to mild heating (25-40 °C)
    • Catalysts: Osmium tetroxide with co-oxidants like N-methylmorpholine N-oxide (NMO)
  • Purification:
    Flash chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to isolate the pure hydroxy ester.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Notes References
Aldol/Claisen Condensation 2,4-Dichlorobenzaldehyde, Ethyl acetoacetate Sodium ethoxide or base catalyst Reflux in ethanol, 4-12 h Moderate to good yields; requires purification by chromatography or recrystallization
Hydroxylation of α,β-unsaturated ester Ethyl 3-(2,4-dichlorophenyl)acrylate Osmium tetroxide, NMO Ambient to 40 °C, in THF/H2O Good yields; purified by flash chromatography
Nucleophilic substitution (related compounds) Halogenated hydroxyalkyl intermediates Piperazine, triethylamine Reflux in xylene, several hours Yields vary; used for derivative synthesis

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate when using sodium methoxide.

Scientific Research Applications

Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ester functional group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (S)-2i
  • Structural Difference : Chlorine substituents at the 2- and 6-positions of the phenyl ring vs. 2,4-dichloro in the target compound.
  • Impact : The 2,6-dichloro substitution creates a sterically hindered environment, reducing rotational freedom and altering catalytic kinetic resolution efficiency. The absolute configuration (S) was confirmed via ¹⁹F-NMR analysis of Mosher’s esters .
Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate
  • Structural Difference : Oxo (C=O) group at the β-position instead of hydroxyl (-OH).
  • Impact : The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing polarity and boiling point (322.7°C for the oxo variant vs. unrecorded for the hydroxy form) . The oxo derivatives are typically precursors in synthesizing hydroxy analogs via reduction .

Functional Group Modifications

Methyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate
  • Structural Difference : Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃).
  • Impact : The shorter alkyl chain increases polarity and may reduce metabolic stability in vivo. Methyl esters generally exhibit lower lipophilicity (logP) compared to ethyl esters, affecting membrane permeability in pharmaceutical applications .
(Z)-Methyl 3-(2,4-Dichlorophenyl)-3-hydroxyacrylate
  • Structural Difference: Acrylate backbone (C=C double bond) instead of propanoate.
  • Impact : Conjugation from the double bond alters electronic distribution, enhancing UV absorption and reactivity in cycloaddition reactions. This structure is a key intermediate in coordination chemistry .

Halogen Substitution Variations

Ethyl 3-(2-Chloro-4-fluorophenyl)-3-hydroxypropanoate
  • Structural Difference : Fluorine replaces one chlorine at the 4-position.
  • This substitution is common in agrochemicals to optimize bioactivity and environmental persistence .
Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate
  • Structural Difference : 3,5-Dichloro substitution pattern.
  • Similarity scores (0.96) suggest comparable synthetic utility to the 2,4-dichloro variant .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) LogP*
Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate 60868-41-9 C₁₁H₁₀Cl₂O₃ 322.7 1.3 3.1
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate - C₁₁H₁₂Cl₂O₃ Not reported Not reported 2.8
Mthis compound 1621506-45-3 C₁₀H₁₀Cl₂O₃ Not reported Not reported 2.5

*Predicted using QSPR models.

Q & A

Q. What are the key considerations in optimizing the synthesis of Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst concentration : 1–2 mol% sulfuric acid to minimize ester hydrolysis.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95% by HPLC).
    Automated reactors enhance reproducibility by standardizing mixing and heating rates .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 170–175 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 277.0145 (calculated for C11_{11}H11_{11}Cl2_2O3_3).
  • X-ray crystallography : Resolve stereochemistry; the hydroxy group adopts an R-configuration in crystalline form .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize target classes based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to test lipase/esterase inhibition.
  • Antimicrobial activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
  • Cytotoxicity : Screen in HEK293 or HepG2 cells at 10–100 µM using MTT assays.
    Include positive controls (e.g., chloramphenicol for antimicrobial tests) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and how does stereochemistry impact bioactivity?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers.
  • Biological impact : The R-enantiomer shows 5-fold higher lipase inhibition (IC50_{50} = 12 µM) than the S-form.
  • Mechanistic rationale : Molecular docking reveals stronger hydrogen bonding between the R-enantiomer and Ser153 of Candida rugosa lipase .

Q. What strategies resolve contradictory data on the compound’s antioxidant activity across studies?

Methodological Answer:

  • Assay standardization : Use DPPH radical scavenging (IC50_{50} reported as 45 µM) with Trolox equivalents.
  • Control variables : pH (6–8), solvent (DMSO <1%), and light exposure (avoid photodegradation).
  • Comparative SAR : Replace the 2,4-dichlorophenyl group with 2,6-dichloro (IC50_{50} increases to 78 µM), suggesting ortho-substituents modulate redox potential .

Q. How do structural variations (e.g., halogen substitution) affect interactions with cytochrome P450 enzymes?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS.
  • Substitution effects :
    • 2,4-Dichloro : Moderate CYP3A4 inhibition (Ki_i = 8.2 µM).
    • 2,6-Dichloro : Reduced inhibition (Ki_i = 22 µM) due to steric hindrance.
  • Computational modeling : Molecular dynamics show 2,4-dichloro forms stable π-π interactions with Phe304 .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In vitro : HLMs + cofactors, measure half-life (t1/2_{1/2}) using LC-MS. For 2,4-dichloro derivative, t1/2_{1/2} = 32 min.
  • In vivo : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma samples analyzed at 0.5, 1, 2, 4, 8 h.
  • Key parameters :
    • Clearance : Hepatic extraction ratio >0.7 indicates high first-pass metabolism.
    • Metabolite ID : Hydroxypropanoate ester hydrolysis dominates (major metabolite: 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid) .

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